

The Discovery and History of Phenthoate: A Technical Guide

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An In-depth Look at the Synthesis, Mechanism, and Toxicological Profile of an Organophosphate Insecticide

Introduction

Phenthoate is a non-systemic organothiophosphate insecticide and acaricide with a broad spectrum of activity against various agricultural pests.[1][2] First introduced in the 1960s, it has been utilized in the control of chewing and sucking insects on a variety of crops, including rice, cotton, vegetables, and fruits.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, mechanism of action, and toxicological profile of **phenthoate**, intended for researchers, scientists, and professionals in drug development and crop protection.

Discovery and History

Phenthoate was developed by the Italian company Montecatini in the 1960s.[5] It emerged during the "Age of Pesticides," a period of rapid development and deployment of synthetic organic pesticides following World War II.[6] Organophosphates, including **phenthoate**, were developed as highly effective insecticides, often replacing the more persistent organochlorine compounds.[6] **Phenthoate** is also known by various trade names, including Cidial®, Elsan®, Phendal®, and Tanone®.[2][7]

Physicochemical Properties

Phenthoate is a colorless crystalline solid or a reddish-yellow liquid in its technical form, with a characteristic aromatic or garlic-like odor.^{[7][8]} It is soluble in many organic solvents but has low solubility in water.^{[8][9]} Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Phenthoate**

Property	Value	Reference(s)
IUPAC Name	(RS)-Ethyl --INVALID-LINK-- acetate	^[1]
CAS Number	2597-03-7	^[1]
Chemical Formula	C12H17O4PS2	^[1]
Molar Mass	320.36 g/mol	^[1]
Appearance	Colorless crystalline solid / Reddish-yellow liquid (technical)	^{[7][9]}
Melting Point	17-18 °C	^[7]
Density	1.226 g/mL (at 20 °C)	^[1]
Water Solubility	11 mg/L (at 24 °C)	^[1]
Vapor Pressure	4 x 10 ⁻⁵ torr (at 40°C)	^[9]
Log P (Octanol/Water)	3.69	^[9]

Synthesis of Phenthoate

The industrial synthesis of **phenthoate** involves a two-step process. The first step is the preparation of the key intermediate, ethyl 2-chloro-2-phenylacetate (α-carbethoxybenzyl chloride). This is typically achieved through the chlorination of ethyl mandelate or ethyl phenylacetate. The second step is the reaction of this intermediate with the sodium or ammonium salt of O,O-dimethyl phosphorodithioic acid.^[2]

Experimental Protocol: Synthesis of Phenthoate

Materials:

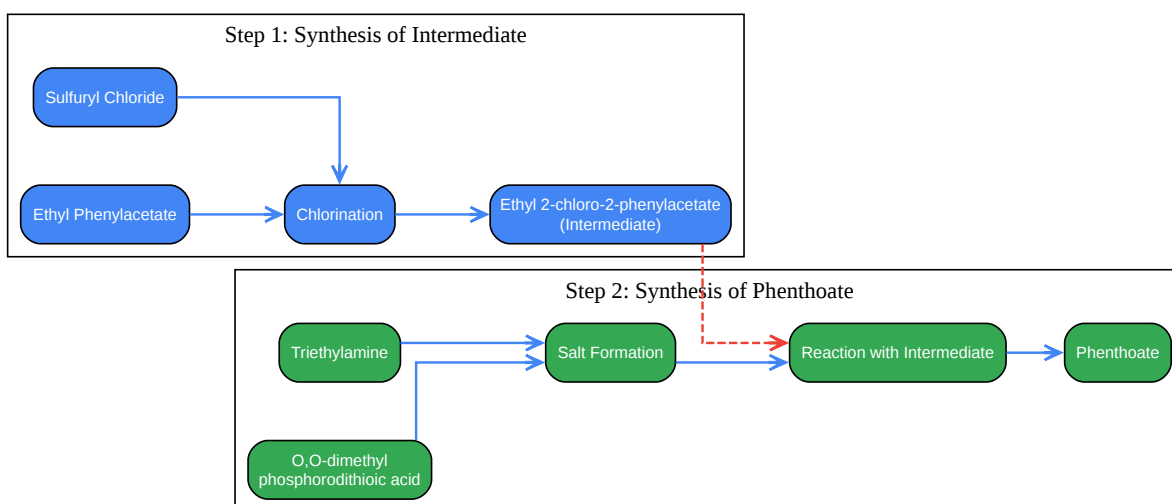
- Ethyl phenylacetate
- Sulfuryl chloride (SO_2Cl_2)
- O,O-dimethyl phosphorodithioic acid
- Triethylamine (or another suitable base)
- Toluene (or another suitable organic solvent)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- Synthesis of Ethyl 2-chloro-2-phenylacetate:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl phenylacetate in an inert solvent like toluene.
 - Slowly add sulfuryl chloride to the solution while stirring. The reaction is typically initiated with a radical initiator (e.g., benzoyl peroxide) and may require heating.
 - Monitor the reaction by gas chromatography (GC) until the starting material is consumed.
 - After the reaction is complete, cool the mixture and wash it with a dilute sodium bicarbonate solution to neutralize any remaining acid.
 - Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to obtain crude ethyl 2-chloro-2-phenylacetate.

- Synthesis of **Phenthoate**:

- In a separate reaction vessel, prepare the triethylammonium salt of O,O-dimethyl phosphorodithioic acid by reacting O,O-dimethyl phosphorodithioic acid with triethylamine in toluene.
- Slowly add the crude ethyl 2-chloro-2-phenylacetate to the salt solution with stirring.
- Heat the reaction mixture under reflux for several hours, monitoring its progress by GC.
- Once the reaction is complete, cool the mixture and wash it with water to remove the triethylammonium chloride byproduct.
- Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
- The resulting crude **phenthoate** can be further purified by vacuum distillation or chromatography.



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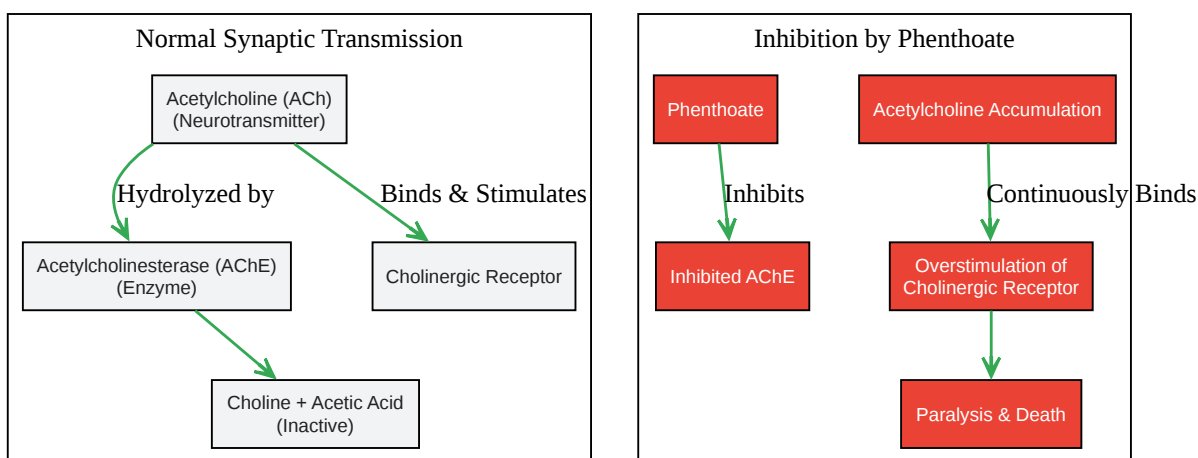
Caption: A logical workflow for the two-step synthesis of **phenthoate**.

Mechanism of Action: Acetylcholinesterase Inhibition

Phenthoate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[3][10][11] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft.

Inhibition of AChE by **phenthoate** leads to the accumulation of acetylcholine in the synapses. This results in continuous stimulation of cholinergic receptors, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[10]

The active form of the inhibitor is often the **phenthoate** oxon, which is formed in vivo through metabolic oxidation of the P=S bond to a P=O bond.[12]



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Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by **phenthoate**.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a generalized version of the Ellman's method for determining AChE inhibition.

Materials:

- Acetylcholinesterase (AChE) enzyme solution
- Acetylthiocholine iodide (ATCI) substrate
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Phenthoate** solutions of varying concentrations
- Microplate reader
- 96-well microplates

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in phosphate buffer.
 - Prepare a stock solution of DTNB in phosphate buffer.
 - Prepare serial dilutions of **phenthoate** in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
- Assay:
 - In a 96-well microplate, add the following to each well:

- Phosphate buffer
- AChE solution
- **Phenthoate** solution (or solvent for control)
- Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Add DTNB solution to each well.
- Initiate the reaction by adding the ATCI substrate to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period (e.g., 5-10 minutes).
- Data Analysis:
 - Calculate the rate of reaction for each concentration of **phenthoate**.
 - Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Toxicology

The toxicity of **phenthoate** varies depending on the species, route of administration, and the purity of the technical product.[10] Impurities in technical grade **phenthoate** have been shown to potentiate its toxicity.[10] A summary of acute toxicity data is presented in Table 2.

Table 2: Acute Toxicity of **Phenthoate** in Various Species

Species	Route	LD50 (mg/kg bw)	Reference(s)
Rat (Male)	Oral	116	[13]
Rat	Oral	242 (90.5% purity)	[10]
Rat	Oral	118 (78.7% purity)	[10]
Rat	Oral	77.7 (61.2% purity)	[10]
Rabbit	Dermal	1830-2220	[10]
Hare	Oral	72	[10]
Chicken	Oral	~255 (90.5% purity)	[10]
Chicken	Oral	2990 (purified)	[10]

Experimental Protocol: Determination of Acute Oral LD50 in Rats

This protocol is a generalized procedure for determining the acute oral lethal dose (LD50).

Materials:

- Wistar rats (or another appropriate strain), typically young adults of a single sex.
- **Phenthoate** dissolved in a suitable vehicle (e.g., corn oil).
- Oral gavage needles.
- Animal cages with appropriate bedding, food, and water.

Procedure:

- Animal Acclimatization:
 - Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
- Dose Preparation:

- Prepare a range of doses of **phenthoate** in the vehicle. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.
- Administration:
 - Divide the animals into groups (e.g., 5-10 animals per group). One group will serve as the control and receive only the vehicle.
 - Administer a single oral dose of **phenthoate** to each animal in the treatment groups using an oral gavage needle.
- Observation:
 - Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for 14 days.
 - Record all clinical signs of toxicity, such as tremors, convulsions, salivation, and changes in activity.
- Data Analysis:
 - Record the number of mortalities in each dose group over the 14-day observation period.
 - Calculate the LD50 value and its 95% confidence limits using a recognized statistical method, such as probit analysis.

Efficacy

Phenthoate is effective against a wide range of insect pests. It has been used to control pests in crops such as rice, cotton, citrus, and vegetables. Some of the target pests include aphids, leafhoppers, scale insects, mealybugs, and the larvae of Lepidoptera.[8]

Environmental Fate and Metabolism

Phenthoate is relatively non-persistent in the environment.[10] In soil, it is degraded by microbial action.[9] In plants, it is metabolized through oxidation and hydrolysis.[8] In mammals, **phenthoate** is rapidly absorbed, metabolized, and excreted, primarily in the urine.[10] The

major metabolites include **phenthoate** acid, desmethyl **phenthoate**, and their oxon analogs.
[10][12]

Analytical Methods

The analysis of **phenthoate** residues in environmental and biological samples is typically performed using chromatographic techniques. Gas chromatography (GC) with a flame photometric detector (FPD) or a mass spectrometer (MS) is commonly used.[1] High-performance liquid chromatography (HPLC) coupled with MS is also employed for the analysis of **phenthoate** and its metabolites.[14] Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes from the sample matrix.[8]

Conclusion

Phenthoate has been a significant organophosphate insecticide for several decades, valued for its broad-spectrum efficacy and relatively low environmental persistence compared to older insecticides. Its discovery and development were part of a broader movement in the mid-20th century towards synthetic organic pesticides. A thorough understanding of its chemical properties, synthesis, mechanism of action as an acetylcholinesterase inhibitor, and toxicological profile is essential for its safe and effective use, as well as for the development of newer, more selective pest control agents. The experimental protocols outlined in this guide provide a framework for the scientific investigation of **phenthoate** and similar compounds.

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